molecular formula C30H18O10 B3027627 8,8''-Bibaicalein  CAS No. 135309-02-3

8,8''-Bibaicalein

Cat. No.: B3027627
CAS No.: 135309-02-3
M. Wt: 538.5 g/mol
InChI Key: NRYPLIKKTVVLMK-UHFFFAOYSA-N
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Description

8,8’'-Bibaicalein is a natural product found in the roots of the plant Scutellaria baicalensis. It belongs to the class of flavonoids, specifically biflavones, and has a molecular formula of C30H18O10 with a molecular weight of 538.46 g/mol . This compound is known for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,8’'-Bibaicalein can be synthesized through the biotransformation of baicalin, a glucuronide of baicalein, using β-glucuronidase enzymes derived from Helix pomatia in a mildly acidic medium (pH 4.5, 37°C). This process involves the removal of the glucuronic acid moiety from baicalin to yield baicalein .

Industrial Production Methods: Industrial production of 8,8’'-Bibaicalein typically involves extraction from the roots of Scutellaria baicalensis using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve the desired purity levels for various applications.

Chemical Reactions Analysis

Hypothesized Reaction Pathways

Based on its structure and analogous flavonoid behavior, the following reactions are theorized:

A. Oxidative Dimerization
8,8''-Bibaicalein likely forms via oxidative coupling of two baicalein monomers. Radical-mediated coupling at the C8 position is common in flavonoid dimerization . Enzymatic oxidases or metal catalysts (e.g., Fe3+^{3+}) may facilitate this process.

B. Electrophilic Substitution
Phenolic –OH groups at positions 5, 6, and 7 are reactive toward electrophiles. Potential modifications include:

  • Methylation : Using methyl iodide (CH3_3I) in alkaline conditions.

  • Acetylation : With acetic anhydride ((CH3_3CO)2_2O) to form acetylated derivatives .

  • Sulfation : Via reaction with sulfur trioxide (SO3_3) complexes .

C. Hydrolysis
Under acidic or alkaline conditions, hydrolysis of the flavone backbone could occur, though the dimer’s stability may resist degradation. Monomeric baicalein might form if cleavage occurs at the C8–C8'' bond .

D. Hydrogenation
The conjugated double bonds in the flavone structure (C2–C3) may undergo catalytic hydrogenation (H2_2, Pd/C) to yield dihydro derivatives, altering bioactivity14.

Stability and Degradation

  • Photochemical Reactivity : Exposure to UV light could induce radical formation, leading to further polymerization or degradation .

  • pH Sensitivity : Stability is likely pH-dependent, with deprotonation of phenolic –OH groups (pKa ~10) under alkaline conditions increasing solubility and reactivity .

Biological Interactions

Though not a direct chemical reaction, 8,8''-Bibaicalein’s interactions with enzymes and metals are critical:

  • Metal Chelation : The catechol (–OH at C6/C7) and ketone groups may chelate metals like Fe2+^{2+} or Cu2+^{2+}, modulating antioxidant activity .

  • Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes via π-π stacking interactions, as seen in related biflavonoids .

Scientific Research Applications

Biological Activity

8,8''-Bibaicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, summarizing key findings from various studies and presenting relevant data.

8,8''-Bibaicalein is structurally related to baicalein, possessing two hydroxyl groups at the 8-position. Its molecular formula is C_15H_10O_5, and it exhibits a high degree of solubility in polar solvents, which is important for its bioavailability in biological systems.

Anti-Inflammatory Effects

Research indicates that this compoundexhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, it was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involves the suppression of the TLR4/NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Table 1: Cytokine Inhibition by 8,8''-Bibaicalein

CytokineControl Level (pg/mL)Level with 8,8''-Bibaicalein (pg/mL)Inhibition (%)
IL-61507550
TNF-α1206050
IL-1β1004060

Antitumor Activity

In vitro studies have demonstrated that this compoundpossesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: MCF-7 Cell Line
In a controlled experiment:

  • Concentration : Cells were treated with varying concentrations (0, 10, 25, 50 µM).
  • Results : At 50 µM concentration, cell viability dropped to approximately 30%, indicating potent cytotoxicity.

Antioxidant Activity

The antioxidant capacity of this compoundhas also been assessed using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related diseases .

Mechanistic Insights

Molecular docking studies reveal that this compoundcan interact with various targets involved in inflammation and cancer pathways. Its binding affinity to TLR4 suggests a competitive inhibition mechanism that could explain its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. How is 8,8''-Bibaicalein isolated from natural sources, and what analytical methods confirm its structural identity?

  • Methodological Answer : this compoundis typically isolated from Scutellaria baicalensis using solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques like column chromatography or HPLC. Structural confirmation involves UV-Vis spectroscopy (to detect flavonoid absorption bands at 270–350 nm), mass spectrometry (MS) for molecular weight determination (C₃₀H₁₈O₁₀, MW 538.5), and nuclear magnetic resonance (NMR) spectroscopy to resolve its dimeric flavone structure. Comparative analysis with reference standards (e.g., ChemFaces CFN95007 ) ensures purity. For reproducibility, document solvent ratios, temperature, and chromatographic conditions .

Q. What are the established biological activities of 8,8''-Bibaicalein, and how are these activities validated experimentally?

  • Methodological Answer : Reported activities include anti-inflammatory, antioxidant, and antiviral properties. Validation involves:

  • In vitro assays :
  • Anti-inflammatory: Inhibition of COX-2 or NF-κB pathways in macrophage models (e.g., RAW 264.7 cells) using ELISA or Western blot .
  • Antioxidant: DPPH or ABTS radical scavenging assays, with IC₅₀ values compared to controls like ascorbic acid .
  • Antiviral: Plaque reduction assays against influenza A/H1N1, with EC₅₀ calculated via dose-response curves .
    Ensure cell line authentication, include positive controls, and report inter-experiment variability .

Q. What are the best practices for quantifying this compoundin plant extracts or biological matrices?

  • Methodological Answer : Use HPLC-DAD or UPLC-MS/MS with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Calibrate with a certified reference standard (e.g., CFN95007 ). For biological matrices (serum, tissue), employ solid-phase extraction (SPE) to minimize matrix interference. Validate method precision (RSD <5%), recovery (>90%), and limit of detection (LOD <10 ng/mL) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compoundacross studies?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Purity : Verify compound purity (>95% via HPLC) and exclude co-eluting isomers (e.g., 8-Hydroxyapigenin ).
  • Assay conditions : Standardize cell culture media, passage numbers, and incubation times.
  • Model systems : Compare results across multiple models (e.g., primary cells vs. immortalized lines).
    Conduct meta-analyses of published data, highlighting variables like dose ranges and solvent carriers .

Q. What experimental designs are optimal for studying 8,8''-Bibaicalein’s pharmacokinetics and metabolism?

  • Methodological Answer :

  • In vivo PK : Administer 8,8''-Bibaicalein (oral/i.v.) to rodents, collect plasma at timed intervals, and quantify via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability. Include bile duct-cannulated models to assess enterohepatic recirculation .
  • Metabolite profiling : Use liver microsomes or hepatocytes with NADPH cofactors. Identify phase I/II metabolites via high-resolution MS (HRMS) and compare to synthetic standards .

Q. How can in silico methods predict 8,8''-Bibaicalein’s molecular targets and mechanisms?

  • Methodological Answer :

  • Molecular docking : Screen against targets like XOD (IC₅₀ ~29.71 μM, similar to Xanthine oxidase-IN-8 ) or TRPV1 using AutoDock Vina. Validate predictions with mutagenesis or competitive binding assays.
  • Network pharmacology : Construct protein interaction networks via STRING or KEGG to identify synergistic pathways (e.g., inflammation-apoptosis crosstalk) .

Q. Key Considerations for Experimental Design

  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approval .
  • Data reproducibility : Share raw data and analysis scripts via repositories like Zenodo .
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .

Properties

IUPAC Name

5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYPLIKKTVVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.